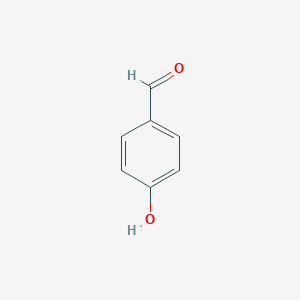

4-Hydroxybenzaldehyde

Beschreibung

Overview of 4-Hydroxybenzaldehyde as a Chemical Compound

This compound, also known as p-hydroxybenzaldehyde, is an organic compound with the chemical formula C₇H₆O₂. wikipedia.org It is one of three isomers of hydroxybenzaldehyde, characterized by a benzene (B151609) ring substituted with both a hydroxyl (-OH) group and a formyl (-CHO) group at the para (4-) position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity to the molecule. solubilityofthings.comchemicalbook.com

Physically, this compound appears as a white to pale yellow crystalline solid or powder with a faint, sweet, almond-like or woody-balsamic odor. solubilityofthings.comchemicalbook.com It is slightly soluble in water and benzene but readily soluble in polar organic solvents such as ethanol (B145695), ether, acetone, and ethyl acetate (B1210297). chemicalbook.comnih.gov The presence of the hydroxyl group allows for hydrogen bonding, which influences its solubility characteristics. solubilityofthings.com

The molecule's reactivity is largely defined by its two functional groups. The aldehyde group is susceptible to nucleophilic addition and can be oxidized to a carboxylic acid (p-hydroxybenzoic acid) or reduced to a hydroxyl group (p-hydroxybenzyl alcohol). chemicalbook.comchemicalbook.com The hydroxyl group, on the other hand, can undergo reactions typical of phenols. This dual reactivity makes this compound a versatile intermediate in organic synthesis. chemicalbook.comjinlichemical.com

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₆O₂ | wikipedia.org |

| Molar Mass | 122.123 g·mol⁻¹ | wikipedia.org |

| Appearance | Yellow to tan powder | wikipedia.org |

| Density | 1.129 g/cm³ (at 130 °C) | wikipedia.org |

| Melting Point | 116 °C (241 °F; 389 K) | wikipedia.org |

| Boiling Point | 310 to 311 °C (590 to 592 °F; 583 to 584 K) | wikipedia.org |

| Solubility in water | 12.9 g/L | wikipedia.org |

| Acidity (pKa) | 7.61 (at 25 °C) | wikipedia.org |

Historical Context and Significance in Chemical Sciences

Historically, this compound has been recognized for its presence in various natural sources, including the essential oils of certain plants and orchids like Gastrodia elata, Galeola faberi, and Vanilla orchids. wikipedia.orgsolubilityofthings.com Its natural occurrence has made it a subject of interest in the study of natural products and phytochemistry. wisdomlib.org

In the realm of synthetic chemistry, the development of methods to synthesize this compound has been significant. One classic method involves the reaction of phenol (B47542) with chloroform (B151607), which yields isomeric hydroxybenzal chlorides that are then hydrolyzed to the aldehyde. wikipedia.org Another approach is the catalytic oxidation of p-cresol (B1678582). chemicalbook.com The Reimer-Tiemann reaction, though a classic method for ortho-hydroxybenzaldehydes, can also produce this compound as a byproduct. More modern and efficient synthetic routes continue to be developed, reflecting its importance as a chemical intermediate. google.com

The significance of this compound in chemical sciences lies in its versatility as a precursor for a wide range of more complex molecules. solubilityofthings.comchemicalbook.com It is a key starting material in the synthesis of pharmaceuticals, fragrances, polymers, and dyes. solubilityofthings.comchemicalbook.com For example, it is a precursor to 4-hydroxyphenylglycine, which is used in the synthesis of penicillins. wikipedia.org It is also used to produce anisaldehyde (by methylation) and p-hydroxycinnamaldehyde (by reaction with acetaldehyde). chemicalbook.com The Dakin oxidation of this compound yields hydroquinone, another important industrial chemical. wikipedia.org

Current Research Landscape and Emerging Trends

The current research landscape for this compound is diverse, with significant activity in several key areas.

Polymer Chemistry: Researchers are actively exploring the use of this compound and its derivatives in the synthesis of novel polymers. It serves as a monomer or a cross-linking agent to create high-performance materials. chemicalbook.com Studies have demonstrated its use in preparing oligo-4-hydroxybenzaldehyde through oxidative polycondensation. researchgate.net Furthermore, it is being investigated as a bio-based alternative to formaldehyde (B43269) for producing phenolic resins with enhanced thermal stability. taylorandfrancis.comresearchgate.net Research is also focused on creating polyesters and polyurethanes from diols derived from this compound, highlighting a move towards sustainable polymers. mdpi.com

Pharmaceutical and Medicinal Chemistry: this compound continues to be a crucial building block in the synthesis of pharmaceutical compounds. chemicalbook.com It is a precursor for drugs like antihypertensives and antibiotics. chemicalbook.com Recent research has focused on its biological activities, including its potential as an antioxidant and its role in reducing oxidative stress. wisdomlib.orgchemicalbook.com Studies have also investigated its inhibitory effects on certain enzymes and its potential in treating neurological disorders. chemicalbook.comchemicalbook.com For instance, it has shown inhibitory effects on GABA transaminase, suggesting anticonvulsive properties. chemicalbook.com

Biocatalysis and Green Chemistry: There is a growing trend towards using biocatalytic methods for the synthesis of this compound and its derivatives. These methods are seen as more environmentally friendly alternatives to traditional chemical synthesis. mdpi.com For example, research has explored the use of whole-cell E. coli to catalyze the aldol (B89426) reaction between this compound and acetone. mdpi.com The development of biocatalyst selector systems using microbial chemosensors is also an emerging area to discover and optimize biocatalysts for producing compounds like this compound. pnas.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHHSNMVTDWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65581-83-1 | |

| Record name | Benzaldehyde, 4-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65581-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8059552 | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Sublimes at atmospheric pressure without decomposition; [Merck Index] Light brown crystalline solid; [Aldrich MSDS], Solid, Beige powder; vanillic/nutty odour | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

310.00 to 311.00 °C. @ 760.00 mm Hg | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.45 mg/mL at 25 °C, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol) | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/889/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-08-0, 201595-48-4 | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 201595-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1738X3Y38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 °C | |

| Record name | P-Hydroxybenzaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis of 4 Hydroxybenzaldehyde

Phytochemical Investigations of 4-Hydroxybenzaldehyde

Phytochemical studies have successfully identified and isolated this compound from several plant species, particularly within the Orchidaceae (orchid) and Zingiberaceae (ginger) families. These investigations are crucial for understanding the distribution of this compound in the plant kingdom.

Identification inGastrodia elata(Tianma)

Gastrodia elata, a species of orchid, is a well-documented source of this compound. The compound is a major active constituent found in the rhizome of the plant. asm.orgresearchgate.net Phytochemical analyses have repeatedly isolated this compound alongside other phenolic compounds, such as gastrodin (B1674634) and p-hydroxybenzyl alcohol, from the methanol (B129727) extracts of G. elata rhizomes. researchgate.net

Presence inVanilla planifolia(Vanilla Orchid)

The vanilla orchid, Vanilla planifolia, is another plant in which this compound is present. nih.govuniprot.org It is considered a precursor to vanillin (B372448), the primary flavor component of vanilla. researchgate.net The compound is found in tissue cultures of the orchid and is integral to the study of vanillin biosynthesis. researchgate.net While present, some studies suggest its formation may be part of a detoxification process for aglycones rather than a direct step in the primary pathway to glucovanillin (B191341) in mature vanilla pods.

Detection inGaleola faberi

Galeola faberi, also a member of the orchid family, has been found to contain this compound. nih.govuniprot.org Specific phytochemical investigations of the rhizome of Galeola faberi led to the isolation of eight phenolic derivatives, one of which was p-hydroxybenzaldehyde (this compound). nih.govwikipedia.org This was the first time the compound was reported in this species, along with several other phenolic derivatives. nih.gov

Occurrence inAlpinia conchigera

Within the ginger family, Alpinia conchigera has been identified as a source of this compound. Column chromatography separation of extracts from the pseudostems and rhizomes of the plant yielded the compound. It was isolated along with other phenylpropanoids and sterols, such as p-hydroxycinnamyl acetate (B1210297) and β-sitosterol.

Enzymatic Bioproduction of this compound

The microbial production of this compound is an area of active research. Engineered strains of Corynebacterium glutamicum have been developed for its production. researchgate.net A significant challenge in this bioproduction is the rapid endogenous reduction of the aldehyde to its corresponding alcohol, 4-hydroxybenzyl alcohol. researchgate.net To counter this, research has focused on identifying and deleting the genes responsible for this reduction. For instance, screening of candidate proteins for aromatic aldehyde reductase activity in a C. glutamicum strain engineered to produce this compound identified a specific gene whose deletion mitigates this undesired conversion. researchgate.net

The following table summarizes the natural sources of this compound discussed:

| Plant Species | Family | Part(s) Where Found |

|---|---|---|

| Gastrodia elata | Orchidaceae | Rhizome researchgate.net |

| Vanilla planifolia | Orchidaceae | Tissue Cultures, Pods researchgate.net |

| Galeola faberi | Orchidaceae | Rhizome nih.govwikipedia.org |

| Alpinia conchigera | Zingiberaceae | Rhizomes, Pseudostems |

Biosynthetic Pathways and Enzyme Mechanisms

The biosynthesis of this compound occurs through different pathways depending on the organism. Research has primarily elucidated mechanisms in plants like vanilla and in various microorganisms.

A key pathway identified in tissue cultures of Vanilla planifolia involves the direct conversion of p-coumaric acid. researchgate.net This reaction is catalyzed by the enzyme this compound synthase (4HBS). researchgate.netmdpi.com This enzyme facilitates a non-oxidative chain-shortening of a hydroxycinnamic acid to form this compound. researchgate.net The reaction requires a thiol reagent but does not depend on other co-factors. researchgate.net The specific enzyme in Vanilla planifolia, identified as 4HBS_VANPL, catalyzes the conversion of (E)-4-coumarate and water into this compound and acetate. uniprot.org This enzyme is highly specific and does not act on substrates like cinnamic, caffeic, or sinapic acids. uniprot.org However, there is some debate about its primary physiological role, with some research suggesting that an identical enzyme, termed vanillin synthase (VpVAN), primarily converts ferulic acid to vanillin, and does not show activity in converting p-coumaric acid to this compound. core.ac.uk

In ascomycete yeasts, such as Saccharomyces cerevisiae, an alternative route known as the mandelate (B1228975) pathway is responsible for synthesizing benzenoids. asm.org This pathway produces this compound from the aromatic amino acid tyrosine. asm.org The process involves the transamination of tyrosine to 4-hydroxyphenylpyruvate, which is then converted through a series of steps involving enzymes like benzoylformate decarboxylase (Aro10p) to yield this compound. asm.org

In other microorganisms, like the fungus Pycnoporus cinnabarinus, pathways involving the degradation of p-coumaric acid have been observed. researchgate.net In this fungus, p-coumaric acid is converted to p-hydroxybenzoic acid, which is then reduced to form this compound and p-hydroxybenzyl alcohol. researchgate.net

The table below details the enzymes involved in the described biosynthetic pathways.

| Enzyme Name | Abbreviation | Source Organism | Substrate | Product |

|---|---|---|---|---|

| This compound synthase | 4HBS | Vanilla planifolia uniprot.org | (E)-4-coumarate uniprot.org | This compound uniprot.org |

| Benzoylformate decarboxylase | Aro10p | Saccharomyces cerevisiae asm.org | 4-hydroxybenzoylformate (intermediate from tyrosine) asm.org | This compound asm.org |

Role of p-Hydroxybenzaldehyde Dehydrogenase in Daucus carota (Carrots)

This compound is a naturally occurring compound found in carrots (Daucus carota). wikipedia.orgnmppdb.com.ng In this plant, the compound plays a crucial role as an intermediate in the biosynthesis of p-hydroxybenzoic acid (p-HBA), a cell wall-bound phenolic compound important for the plant's defense against pathogens. researchgate.netgenome.jp The final step in this synthesis is catalyzed by the enzyme p-hydroxybenzaldehyde dehydrogenase. wikipedia.orgnih.gov

This enzyme belongs to the oxidoreductase family and specifically acts on the aldehyde group of this compound, converting it to the corresponding carboxylic acid, p-hydroxybenzoic acid. wikipedia.org The reaction is NAD-dependent, utilizing NAD+ as a cofactor. nih.gov Research on hairy root cultures of Daucus carota has provided significant insights into this pathway. Studies have shown that the biosynthesis of p-HBA does not appear to involve CoA thioesters, distinguishing it from other metabolic routes. researchgate.netnih.gov The pathway involves the side-chain degradation of p-coumaric acid, which leads to the formation of this compound as an intermediate. nih.gov

Feeding experiments with elicited hairy roots demonstrated that while precursors like phenylalanine and coumaric acid stimulated p-HBA accumulation, the most significant stimulatory effect was observed with this compound, confirming it as the immediate precursor in this biosynthetic pathway. researchgate.net The activity of p-hydroxybenzaldehyde dehydrogenase, along with the in-vitro formation of p-HBA from p-coumaric acid, is moderately induced by fungal elicitors, which trigger the plant's defense response. nih.gov

| Organism | Enzyme | Precursor | Product | Pathway Significance |

| Daucus carota (Carrot) | p-Hydroxybenzaldehyde Dehydrogenase | This compound | p-Hydroxybenzoic acid | Plant defense against pathogens researchgate.netgenome.jp |

Bioconversion from Precursors (e.g., p-cresol (B1678582) derivatives)

This compound can be synthesized through the bioconversion of various precursors, with p-cresol being a notable example. This transformation is carried out by several microorganisms that possess the necessary enzymatic machinery to oxidize the methyl group of p-cresol.

One of the key enzymes in this process is p-cresol methylhydroxylase, which catalyzes the oxidation of p-cresol to p-hydroxybenzyl alcohol. jmb.or.kr This alcohol is then further oxidized to this compound. jmb.or.kr Bacteria such as Pseudomonas putida are known to utilize this pathway for p-cresol degradation. jmb.or.krjeffleenovels.com The pathway continues with the conversion of this compound to p-hydroxybenzoate by a dehydrogenase. jmb.or.kr

Fungi are also capable of this biotransformation. The fungus Aspergillus fumigatus, for instance, can use p-cresol as its sole source of carbon and energy. researchgate.net During its growth on p-cresol, this compound appears transiently in the medium as an intermediate in a metabolic pathway that ultimately leads to protocatechuate. researchgate.net Similarly, nitrifying microbial consortia have been shown to transform p-cresol first into p-hydroxybenzaldehyde and subsequently into p-hydroxybenzoate. sigmaaldrich.com

These bioconversion pathways have been harnessed for biotechnological applications. For example, a recombinant Pseudomonas putida strain was engineered to produce p-hydroxybenzoate from toluene (B28343). This engineered pathway involves the conversion of toluene to p-cresol, followed by the action of p-cresol methylhydroxylase to form p-hydroxybenzyl alcohol and then p-hydroxybenzaldehyde dehydrogenase to yield this compound, which is finally converted to p-hydroxybenzoate. rsc.org

| Microorganism | Precursor | Key Intermediate(s) | Product |

| Pseudomonas putida | p-Cresol | p-Hydroxybenzyl alcohol | This compound jmb.or.krjeffleenovels.com |

| Aspergillus fumigatus | p-Cresol | 4-Hydroxybenzyl alcohol, this compound | p-Hydroxybenzoic acid, Protocatechuic acid researchgate.net |

| Nitrifying Consortium | p-Cresol | This compound | p-Hydroxybenzoate sigmaaldrich.com |

| Recombinant P. putida | Toluene | p-Cresol, p-Hydroxybenzyl alcohol, this compound | p-Hydroxybenzoate rsc.org |

Microbial Synthesis and Biocatalysis

The microbial synthesis of this compound and its derivatives is an area of significant research, leveraging engineered microorganisms as whole-cell biocatalysts. mdpi.com This approach is considered a greener alternative to chemical synthesis methods. mdpi.com

Escherichia coli is a commonly used microbial chassis for this purpose. For example, E. coli has been engineered to synthesize 4-hydroxybenzoic acid from the renewable feedstock L-tyrosine. In this multi-enzyme cascade, this compound is a key intermediate. nih.gov Another application involves using engineered E. coli overexpressing the enzyme 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA) as a whole-cell catalyst to synthesize 4-hydroxybenzylideneacetone from this compound and acetone. mdpi.com

Corynebacterium glutamicum, an endotoxin-free bacterium, has also been developed as a production host for aromatic aldehydes. researchgate.net The production of these aldehydes in microbial hosts can be challenging due to their rapid endogenous reduction to the corresponding alcohols. researchgate.net Research has focused on identifying and deleting the genes responsible for this reduction to increase the yield of aldehydes like this compound. researchgate.net

Yeasts are also prominent in the biocatalysis of benzenoids. Ascomycete yeasts, such as Saccharomyces cerevisiae, utilize a mandelate pathway to synthesize benzenoids, including this compound, from aromatic amino acids like tyrosine. asm.org The oleaginous yeast Trichosporon cutaneum has demonstrated the ability to use this compound, a degradation product of lignin, as a substrate for microbial lipid accumulation, which can be used for biodiesel synthesis. nih.gov

In the vanilla orchid (Vanilla planifolia), the biosynthesis of vanillin precursors involves the enzyme this compound synthase (4HBS), which converts 4-coumaric acid directly to this compound. nih.govresearchgate.net

| Organism/System | Precursor(s) | Key Enzyme/Pathway | Product(s) |

| Engineered Escherichia coli | L-Tyrosine | Multi-enzyme cascade | 4-Hydroxybenzoic acid (via this compound) nih.gov |

| Engineered Escherichia coli | This compound, Acetone | 2-deoxy-D-ribose 5-phosphate aldolase (DERA) | 4-Hydroxybenzylideneacetone mdpi.com |

| Engineered Corynebacterium glutamicum | Various (e.g., from L-tyrosine pathway) | Engineered pathways | Aromatic aldehydes (e.g., this compound) researchgate.net |

| Saccharomyces cerevisiae (Yeast) | Tyrosine | Mandelate pathway | This compound asm.org |

| Trichosporon cutaneum (Yeast) | This compound | Lipid metabolism | Microbial lipid nih.gov |

| Vanilla planifolia (Vanilla Orchid) | 4-Coumaric acid | This compound synthase (4HBS) | This compound nih.govresearchgate.net |

Advanced Synthetic Methodologies for 4 Hydroxybenzaldehyde and Its Derivatives

Classical and Modern Synthesis Routes

Reaction of Phenol (B47542) with Chloroform (B151607) and Subsequent Hydrolysis

A well-established method for the synthesis of hydroxybenzaldehydes from phenol is the Reimer-Tiemann reaction. allen.inbyjus.com This reaction involves the ortho-formylation of phenols, which introduces a formyl group (-CHO) at the position adjacent to the hydroxyl group. allen.inbyjus.com The reaction is typically carried out by treating phenol with chloroform in the presence of a strong base, such as sodium hydroxide (B78521), followed by an acidic workup. allen.inbyjus.com

The mechanism of the Reimer-Tiemann reaction begins with the deprotonation of chloroform by the strong base to form a chloroform carbanion. byjus.com This carbanion then undergoes alpha-elimination to generate dichlorocarbene, which is a highly reactive electrophile. byjus.com The electron-rich phenoxide ion (formed by the reaction of phenol with the base) then attacks the dichlorocarbene. byjus.com The resulting intermediate undergoes hydrolysis to form the final hydroxybenzaldehyde product. wikipedia.org

While the Reimer-Tiemann reaction predominantly yields the ortho-isomer, salicylaldehyde (B1680747), the para-isomer, 4-hydroxybenzaldehyde, is also formed. khanacademy.orgpw.live The ratio of the two isomers can be influenced by the reaction conditions. For instance, if the ortho positions on the phenol ring are blocked, the para-isomer will be the main product. pw.live The separation of the ortho and para isomers is typically achieved by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding. pw.live To improve the yields of the desired products and reduce tar formation, the reaction can be conducted in an aqueous methanol (B129727) solvent. google.com

| Reactants | Reagents | Main Product | Byproduct |

| Phenol | Chloroform, Sodium Hydroxide, Acid | o-hydroxybenzaldehyde | p-hydroxybenzaldehyde |

Oxidation of p-Cresol (B1678582) Derivatives with Oxygen Catalysis

A more direct and selective method for producing this compound and its derivatives is the catalytic oxidation of p-cresol or its derivatives. googleapis.comgoogle.com This process utilizes molecular oxygen or an oxygen-containing gas as the oxidant, in the presence of a base and a cobalt-based catalyst. googleapis.comgoogle.com This method is advantageous as it can achieve high yields and selectivity for the desired this compound product. googleapis.com

The reaction involves the oxidation of the methyl group of the p-cresol derivative to an aldehyde group. googleapis.com The presence of a base is crucial, and a variety of cobalt compounds can serve as effective catalysts. googleapis.com One of the significant advantages of this method is its applicability to a wide range of p-cresol derivatives, including those without substituents at the ortho positions to the hydroxyl group. googleapis.com For instance, the oxidation of p-cresol itself can be efficiently carried out to produce this compound. googleapis.com

Research has shown that a combination of a cobalt (II) chloride catalyst and sodium hydroxide in a methanol solvent, under an oxygen atmosphere, can lead to high conversion of p-cresol and high selectivity for this compound. googleapis.com The reaction conditions, such as temperature and stirring rate, are important parameters to control for optimal results. googleapis.com Furthermore, this method can be applied to mixtures of cresol (B1669610) isomers, allowing for the selective oxidation of the p-isomer while the m-isomer remains largely unreacted. googleapis.com

| Starting Material | Oxidant | Catalyst | Base | Product |

| p-Cresol | Oxygen | Cobalt (II) Chloride | Sodium Hydroxide | This compound |

| Mixture of m- and p-cresols | Oxygen | Cobalt (II) Chloride | Sodium Hydroxide | This compound (m-cresol recovered) |

p-Nitrotoluene Oxidation-Reduction Method

Another synthetic route to this compound involves a multi-step process starting from p-nitrotoluene. This method utilizes a synchronous oxidation and reduction reaction, followed by diazotization and hydrolysis. chemicalbook.com

In the first step, p-nitrotoluene is reacted with sodium polysulfide. chemicalbook.comgoogle.com This reagent simultaneously oxidizes the methyl group to an aldehyde and reduces the nitro group to an amine, yielding p-aminobenzaldehyde. chemicalbook.com The reaction is typically carried out in an ethanol (B145695) solvent with the presence of a surfactant, and the yield of p-aminobenzaldehyde can be quite high. chemicalbook.com

| Intermediate | Reagents | Product |

| p-Nitrotoluene | Sodium polysulfide, Ethanol | p-Aminobenzaldehyde |

| p-Aminobenzaldehyde | 1. Sodium nitrite, Sulfuric Acid (0-3 °C) 2. Sulfuric Acid, Heat (80-85 °C) | This compound |

Selective Oxidation of Formyl or Hydroxymethyl Groups

The selective oxidation of a hydroxymethyl group to a formyl group is a key transformation in the synthesis of aldehydes. In the context of this compound, this would involve the selective oxidation of 4-hydroxybenzyl alcohol. A significant challenge in this type of reaction is preventing the over-oxidation of the aldehyde to a carboxylic acid. rsc.org

Various methods have been developed to achieve this selective oxidation. One approach is the use of photocatalysis. For example, Eosin Y, an organic dye, can catalyze the aerobic oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes in excellent yields under mild conditions, using visible light and molecular oxygen as the oxidant. organic-chemistry.org This method offers good functional group tolerance and high chemoselectivity. organic-chemistry.org

Another strategy involves the use of heterogeneous catalysts. For instance, cobalt single atoms supported on nitrogen-doped carbon have been shown to be highly effective for the selective oxidation of benzyl alcohol to benzaldehyde (B42025) with oxygen. rsc.org These catalysts can achieve high conversion of the alcohol with excellent selectivity for the aldehyde product. rsc.org The selective oxidation can also be carried out using reagents like 2-iodoxybenzoic acid (IBX). rsc.org The choice of solvent and reaction conditions can influence the outcome of the oxidation. rsc.org

| Starting Material | Reagent/Catalyst | Product |

| 4-Hydroxybenzyl alcohol | Eosin Y, O₂, Blue LED | This compound |

| 4-Hydroxybenzyl alcohol | Co single atoms on N-doped carbon, O₂ | This compound |

| 4-Hydroxybenzyl alcohol | 2-Iodoxybenzoic acid (IBX) | This compound |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly chemical processes. Green chemistry principles, such as the use of alternative energy sources and the reduction of waste, are being increasingly applied to the synthesis of important chemicals like this compound and its derivatives.

Ultrasonication Methods for Schiff Base Synthesis

Schiff bases are a class of compounds that are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. ijcce.ac.ir Derivatives of this compound can be used to synthesize Schiff bases with a wide range of applications. Traditionally, the synthesis of Schiff bases involves refluxing the reactants in an organic solvent, which can be time-consuming and energy-intensive. researchgate.net

Ultrasonication has emerged as a powerful green chemistry tool for accelerating organic reactions. questjournals.org The application of ultrasound to a chemical reaction can lead to the formation, growth, and collapse of bubbles in the liquid, a phenomenon known as cavitation. ijcce.ac.ir This process creates localized hot spots with high temperatures and pressures, which can significantly enhance the rate of the reaction. ijcce.ac.ir

In the context of Schiff base synthesis, ultrasonication offers several advantages over conventional methods. It can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields of the desired product. ijcce.ac.irijcce.ac.ir These reactions can often be carried out under milder conditions, sometimes even at room temperature, which reduces energy consumption. ijcce.ac.ir The use of ultrasound can also minimize the formation of byproducts, leading to cleaner reactions and easier purification of the final product. researchgate.net This method is considered an environmentally friendly approach due to its efficiency and reduced energy requirements. questjournals.org

| Reactants | Method | Advantages |

| This compound, Primary Amine | Ultrasonication | Shorter reaction times, Higher yields, Milder conditions, Reduced byproducts |

Enzymatic and Whole-Cell Biocatalysis for Derivative Production

The pursuit of sustainable and efficient chemical synthesis has propelled the exploration of biocatalytic methods for producing derivatives of this compound. Enzymatic and whole-cell biocatalysis offer significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical routes. mdpi.comresearchgate.net

A notable application of whole-cell biocatalysis is in the synthesis of 4-hydroxybenzylideneacetone (4-HBA), a precursor for raspberry ketone. researchgate.netmdpi.com In one study, Escherichia coli cells were engineered to overexpress 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA). researchgate.netmdpi.com These whole-cell catalysts facilitated the aldol (B89426) condensation of this compound and acetone. researchgate.netmdpi.com Researchers achieved a 92.8% yield of 4-HBA when using 120 mM of this compound. researchgate.netmdpi.com By implementing a fed-batch strategy with immobilized cells, the concentration of 4-HBA reached 376.4 mM. researchgate.netmdpi.com Immobilization of the E. coli cells with κ-carrageenan allowed for repeated use, with the cells retaining over 90% of their activity after 10 cycles. researchgate.netmdpi.com

Enzymatic glycosylation represents another significant area of research, aiming to improve the bioavailability and solubility of phenolic compounds like this compound. mdpi.comnih.gov This process involves the attachment of sugar moieties to the molecule, a reaction catalyzed by enzymes such as glycosyltransferases and glycosidases. mdpi.compreprints.org These enzymatic approaches are considered an attractive, environmentally friendly strategy for synthesizing valuable glycosylated derivatives. mdpi.com

Table 1: Whole-Cell Biocatalysis for 4-Hydroxybenzylideneacetone (4-HBA) Production

| Biocatalyst | Substrates | Product | Key Findings |

|---|---|---|---|

| Whole-cell E. coli overexpressing DERA | This compound, Acetone | 4-Hydroxybenzylideneacetone (4-HBA) | Achieved a 92.8% yield with 120 mM this compound. researchgate.netmdpi.com |

| Immobilized whole-cell E. coli | This compound, Acetone | 4-Hydroxybenzylideneacetone (4-HBA) | Reached a product concentration of 376.4 mM using a fed-batch strategy. researchgate.netmdpi.com |

Synthesis of Advanced this compound Derivatives

This compound serves as a versatile platform for the synthesis of a wide array of advanced derivatives with applications in various fields, including pharmaceuticals and materials science. sinocurechem.com

Preparation of Schiff Bases from this compound

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation reaction of this compound with primary amines. This reaction is a cornerstone in the chemical modification of this compound, leading to a diverse range of derivatives. sinocurechem.com The formation of Schiff bases is a critical step in various analytical and synthetic applications. For instance, this derivatization is employed in the quantitative determination of certain pharmaceutical compounds containing amino groups. sinocurechem.com

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of this compound are synthesized by the condensation reaction between this compound and hydrazine (B178648) or its substituted derivatives. These compounds are of significant interest due to their diverse biological activities and coordination chemistry. The synthesis is typically straightforward, involving the reaction of the aldehyde with the appropriate hydrazine in a suitable solvent, often with acid catalysis.

Bromination to 3-Bromo-4-hydroxybenzaldehyde (B1265673)

The bromination of this compound to produce 3-bromo-4-hydroxybenzaldehyde is a key electrophilic aromatic substitution reaction. The hydroxyl group of this compound is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the para position is occupied by the formyl group, bromination occurs at one of the ortho positions (position 3). This reaction is typically carried out using a brominating agent such as elemental bromine in a suitable solvent.

Polycondensation Reactions for Oligomer Formation

This compound can undergo polycondensation reactions to form oligomers and polymers. These reactions typically involve the reaction of the phenolic hydroxyl group and the aldehyde functionality, often with other comonomers, to build a polymer chain. The resulting materials can possess interesting properties, such as thermal stability and specific electronic characteristics, making them subjects of research in materials science.

Vanillin (B372448) Synthesis from this compound

Vanillin (3-methoxy-4-hydroxybenzaldehyde), a widely used flavoring agent, can be synthesized from this compound. google.com This transformation requires the introduction of a methoxy (B1213986) group at the 3-position of the aromatic ring. This is typically achieved through an electrophilic aromatic substitution reaction, specifically a formylation or carboxylation followed by methylation and subsequent functional group manipulations. One patented process describes the preparation of vanillin by selectively oxidizing the group at the 2-position of a phenolic compound to a carboxyl group, followed by further chemical steps. google.com

Pharmacological and Biological Activities of 4 Hydroxybenzaldehyde

Neuropharmacological Activities

4-Hydroxybenzaldehyde exhibits significant neuropharmacological activities primarily centered on the modulation of the γ-aminobutyric acid (GABA) system. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its regulation is crucial for controlling neuronal excitability.

This compound has been identified as an inhibitor of GABA transaminase (GABA-T), a key enzyme responsible for the degradation of GABA. nih.govpatsnap.com By blocking GABA-T, 4-HBA effectively increases the concentration of GABA in the brain. patsnap.com This action is significant because elevated GABA levels enhance inhibitory neurotransmission, which can help counterbalance excessive neuronal excitation. patsnap.com

Research has shown that 4-HBA's inhibitory effect on GABA-T is competitive with respect to the substrate alpha-ketoglutarate. researchgate.netsigmaaldrich.comsigmaaldrich.com Structure-activity relationship studies indicate that the aldehyde group and the hydroxyl group at the para-position of the benzene (B151609) ring are crucial for this inhibitory activity. nih.govthieme-connect.com Notably, the inhibitory potency of this compound on GABA transaminase has been reported to be greater than that of valproic acid, a well-established anticonvulsant medication that also targets the GABA system. nih.govresearchgate.net

Table 1: Inhibitory Action of this compound on GABA Transaminase

| Compound | IC50 Value | Type of Inhibition | Reference |

|---|---|---|---|

| This compound | 4.1 µg/ml | Competitive | thieme-connect.com |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance needed to inhibit a biological process by half.

In addition to its effects on GABA-T, this compound also inhibits succinic semialdehyde dehydrogenase (SSADH). sigmaaldrich.comnih.gov SSADH is the subsequent enzyme in the GABA degradation pathway, responsible for converting succinic semialdehyde into succinic acid, which then enters the Krebs cycle. wikipedia.orgmdpi.com Inhibition of both GABA-T and SSADH, the two key enzymes in the GABA shunt, can lead to a more pronounced increase in GABA levels. researchgate.net

The inhibitory action of 4-HBA on SSADH has also been characterized as competitive. sigmaaldrich.comsigmaaldrich.com The structural features required for SSADH inhibition are similar to those for GABA-T, highlighting the importance of the carbonyl and para-hydroxyl groups. sigmaaldrich.comnih.gov This dual inhibition suggests a comprehensive mechanism for augmenting GABAergic tone in the central nervous system.

The elevation of GABA levels through the inhibition of GABA-T and SSADH contributes directly to the antiepileptic and anticonvulsive properties of this compound. nih.govcabidigitallibrary.org Epilepsy is a neurological disorder often characterized by an imbalance between excitatory and inhibitory neurotransmission. mdpi.com By enhancing the brain's primary inhibitory system, 4-HBA can suppress the excessive neuronal firing that leads to seizures. patsnap.com

In animal models, pretreatment with extracts containing 4-HBA has been shown to significantly delay the onset and reduce the severity of seizures induced by convulsant agents like pentylenetetrazole (PTZ). nih.govresearchgate.netcabidigitallibrary.org These studies have also demonstrated that this protective effect is associated with the prevention of a decrease in brain GABA levels. nih.govcabidigitallibrary.org

This compound positively modulates GABAergic neuromodulation, which is a key factor in its anticonvulsive activity. nih.govcabidigitallibrary.org This modulation extends beyond simple enzyme inhibition. Studies on GABAᴀ receptors, the primary sites of GABA's inhibitory action, have shown complex interactions with 4-HBA.

At lower concentrations, 4-HBA has been demonstrated to enhance GABAergic function, potentially increasing chloride ion influx through the GABAᴀ receptor, which leads to hyperpolarization of the neuron and reduced excitability. nih.gov However, at high concentrations (e.g., 101.7 µM), some research indicates a potential antagonistic effect, where 4-HBA may reduce the GABA-induced chloride current. nih.govresearchgate.net This suggests a dose-dependent, biphasic modulation of GABAᴀ receptors.

Given its role in modulating neuronal excitability, this compound, as a major active component of Gastrodia elata, has been traditionally used and is being explored for its potential in treating various neurological disorders. chemicalbook.com These include conditions thought to involve neuronal hyperexcitability, such as headaches, migraines, and neuralgias. chemicalbook.comchemicalbook.com The underlying theory is that by enhancing GABAergic inhibition, 4-HBA can help stabilize neuronal membranes and reduce the aberrant signaling that contributes to pain and other symptoms associated with these conditions. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Beyond its neuropharmacological profile, this compound demonstrates significant anti-inflammatory and immunomodulatory activities. biomolther.orgbiomolther.org Chronic inflammation and immune responses are increasingly recognized as contributing factors in a variety of diseases, including neurodegenerative conditions.

Research has shown that 4-HBA can suppress the production of key pro-inflammatory mediators in immune cells such as macrophages. biomolther.orgbiomolther.org In studies using lipopolysaccharide (LPS)-activated macrophages, 4-HBA was able to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes in the inflammatory cascade. biomolther.orgbiomolther.orgresearchgate.net

Furthermore, 4-HBA has been found to reduce the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govnih.gov This suppression of inflammatory markers is linked to the inhibition of critical signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. chemicalbook.comnih.gov The compound also exhibits antioxidant properties by diminishing reactive oxygen species (ROS) in activated macrophages, which further contributes to its anti-inflammatory profile. biomolther.orgbiomolther.org

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages

| Mediator/Enzyme | Effect of 4-HBA | Mechanism | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Suppression of production | Down-regulation of iNOS | biomolther.orgbiomolther.org |

| iNOS | Inhibition of induction | --- | biomolther.orgbiomolther.org |

| COX-2 | Inhibition of induction | --- | biomolther.orgbiomolther.org |

| TNF-α, IL-6, IL-1β | Reduction in production | Inhibition of NF-κB pathway | nih.govnih.gov |

Down-regulation of Inducible Nitric Oxide Synthase (iNOS)

This compound has been shown to possess anti-inflammatory properties by down-regulating the expression of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key feature of inflammatory conditions. By inhibiting the expression of this enzyme, 4-HBA can reduce excessive NO production, thereby alleviating inflammatory responses. Studies have indicated that 4-HBA's anti-inflammatory and related anti-angiogenic and anti-nociceptive activities are mediated, in part, through this down-regulation of iNOS. chemicalbook.com

Reduction of Reactive Oxygen Species (ROS)

This compound has been shown to contribute to the reduction of reactive oxygen species (ROS). ROS are highly reactive molecules that, in excess, can lead to oxidative stress and cellular damage, playing a crucial role in the pathogenesis of various diseases. Benzaldehyde-related compounds, including 4-HBA, have demonstrated the ability to reduce oxidative stress by inhibiting ROS production. chemicalbook.comnih.gov Studies have confirmed the protective effect of 4-HBA against oxidative stress induced by agents like hydrogen peroxide (H2O2). chemicalbook.com The antioxidant activity of 4-HBA is attributed to its chemical structure, particularly the hydroxyl group on the phenolic ring, which can act as a potent free radical inhibitor. chemicalbook.comnih.gov Research on a derivative, this compound-chitooligomers (HB-COS), also showed a significant attenuation of ROS generation in microglia BV-2 cells under oxidative stress. uq.edu.au

Inhibition of VCAM-1, ICAM-1, CD40 Expression

Research indicates that benzaldehyde (B42025) compounds, a class to which this compound belongs, can reduce inflammatory responses by decreasing the expression of key cell adhesion and co-stimulatory molecules. chemicalbook.comnih.gov These include Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and the co-stimulatory molecule CD40. These molecules are crucial for the recruitment and activation of immune cells at sites of inflammation. By inhibiting their expression, 4-HBA can interfere with the inflammatory cascade, reducing the influx of leukocytes and subsequent tissue damage.

Modulation of NF-κB and p38 Phosphorylation

The anti-inflammatory effects of this compound are also linked to its ability to modulate key signaling pathways, specifically those involving Nuclear Factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK). Benzaldehyde has been reported to reduce the expression of the phosphorylated (active) forms of both NF-κB and p38. chemicalbook.comnih.gov The NF-κB pathway is a central regulator of inflammatory gene expression, while the p38 MAPK pathway is involved in cellular responses to stress and inflammation. By inhibiting the phosphorylation of these key signaling proteins, 4-HBA can effectively dampen the downstream inflammatory response. Furthermore, studies on a derivative of 4-HBA have shown that it suppresses NF-κB signaling. uq.edu.au

Antioxidant Activity and Oxidative Stress Mitigation

This compound exhibits significant antioxidant activity, contributing to the mitigation of oxidative stress. This is a crucial aspect of its protective effects against cellular damage.

Activation of Superoxide (B77818) Dismutase (SOD)

The protective effect of this compound against oxidative stress is, in part, due to its ability to activate antioxidant enzymes, including superoxide dismutase (SOD). chemicalbook.com SOD is a critical enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide, thereby playing a vital role in the cellular defense against oxidative stress. By enhancing the activity of SOD, 4-HBA helps to neutralize harmful superoxide radicals, reducing their potential to cause cellular damage. This activation of endogenous antioxidant defenses complements its direct ROS scavenging activities.

Activation of Catalase

This compound has been shown to exhibit protective effects against oxidative stress through the activation of key antioxidant enzymes. One such enzyme is catalase, which is crucial for the decomposition of hydrogen peroxide into water and oxygen, thus mitigating cellular damage. Research has demonstrated that the protective effects of 4-HBA in hydrogen peroxide-induced oxidative stress are associated with its ability to activate catalase. This activation helps to enhance the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative damage.

Activation of Glutathione (B108866) Peroxidase (GPx)

Similar to its effect on catalase, this compound has been found to activate glutathione peroxidase (GPx), another vital antioxidant enzyme. GPx plays a critical role in reducing hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing substrate. The activation of GPx by 4-HBA contributes to its protective effects against oxidative stress induced by hydrogen peroxide. By boosting the activity of this enzyme, 4-HBA helps to maintain cellular redox homeostasis and protect against oxidative damage.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage and the formation of reactive aldehydes. Studies have indicated that this compound can inhibit lipid peroxidation. For instance, in a model of 6-hydroxydopamine-induced neurotoxicity, pretreatment with 4-HBA was found to significantly attenuate the increase in malondialdehyde (MDA), a key biomarker of lipid peroxidation. This suggests that 4-HBA can protect cellular membranes from oxidative damage by suppressing lipid peroxidation.

Antimicrobial and Antiparasitic Properties

Beyond its antioxidant activities, this compound has demonstrated notable antimicrobial and antiparasitic properties, which are detailed in the following subsections.

This compound has been found to modulate bacterial metabolism, which in turn can alter the susceptibility of bacteria to antibiotics. A study investigating the effects of 4-HBA on Acinetobacter baumannii revealed a synergistic relationship with amphenicol antibiotics, such as chloramphenicol (B1208) and thiamphenicol. Although 4-HBA alone does not support the growth of this bacterium, its presence significantly enhances the efficacy of these antibiotics. nih.gov

Transcriptomic analysis showed that the combination of 4-HBA and chloramphenicol led to the significant upregulation of genes involved in protocatechuate metabolism. nih.gov This modulation of a metabolic pathway appears to be linked to an increase in the uptake of the antibiotic, thereby increasing its intracellular concentration and bactericidal effect. nih.gov

Table 1: Effect of this compound on Bacterial Gene Expression in A. baumannii

| Gene Category | Effect of 4-HBA + Chloramphenicol | Implication |

| Protocatechuate metabolism | Upregulation | Enhanced antibiotic susceptibility |

| Osmotic stress | Upregulation | Cellular response to chemical stress |

Research has explored the antibacterial potential of this compound and its derivatives against several pathogenic bacteria. A synthesized aroylhydrazone derivative of this compound, this compound benzoyl hydrazone, has demonstrated broad-spectrum antibacterial activity. scientific.netresearchgate.net This compound was effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with the highest activity observed against E. coli. scientific.netresearchgate.net

Table 2: Antibacterial Spectrum of a this compound Derivative

| Bacterial Species | Activity |

| Staphylococcus aureus | Active |

| Escherichia coli | Highly Active |

| Pseudomonas aeruginosa | Active |

While this provides strong evidence for the potential of 4-HBA as a scaffold for developing new antibacterial agents, further research is needed to fully elucidate the antibacterial activity of the parent compound itself against these pathogens.

The antifungal properties of this compound and related compounds have also been a subject of investigation. While direct studies on the efficacy of 4-HBA against Microsporum canis and Trichophyton rubrum are limited in the reviewed literature, research on a structurally similar compound provides insights into its potential antifungal activity against Candida albicans.

A study on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, a compound with a similar phenolic structure to 4-HBA, demonstrated a synergistic fungicidal effect when combined with fluconazole (B54011) against C. albicans. researchgate.net This suggests that compounds with a 4-hydroxy-substituted aromatic ring may have the potential to enhance the efficacy of existing antifungal drugs. Further investigation is warranted to determine the direct antifungal activity of this compound against a broader range of fungal pathogens, including dermatophytes like Microsporum canis and Trichophyton rubrum.

Antiparasitic Effects (Toxoplasma gondii)

This compound (4-HBA) has demonstrated notable antiparasitic activity against Toxoplasma gondii, an intracellular protozoan parasite responsible for toxoplasmosis. nih.govnih.gov Research indicates that 4-HBA restricts the intracellular proliferation of T. gondii within host cells. nih.govnih.gov Studies using murine bone marrow-derived macrophages (BMDMs) have shown that treatment with 4-HBA significantly decreases the number of macrophages infected with the parasite and curtails its replication within these cells. nih.govnih.govresearchgate.net

The primary mechanism behind this antiparasitic action involves the induction of autophagy in the host macrophages. nih.gov 4-HBA was found to stimulate the expression of NAD-dependent protein deacetylase sirtuin-1 (SIRT1), a key regulator of autophagy. nih.govnih.gov The activation of SIRT1-mediated autophagy is crucial for the anti-toxoplasma response, as the inhibitory effects of 4-HBA on parasitic growth were diminished when autophagy inhibitors (like 3-methyladenine (B1666300) or wortmannin) or SIRT1 inhibitors (such as sirtinol (B612090) or EX527) were introduced. nih.govnih.govresearchgate.net Furthermore, inhibiting SIRT1 prevented the 4-HBA-induced expression of LC3-phosphatidylethanolamine conjugate (LC3-II) and the colocalization of T. gondii parasitophorous vacuoles with autophagosomes in macrophages. nih.govnih.gov These findings suggest that 4-HBA enhances the host's defense against T. gondii by activating this specific autophagic pathway, positioning it as a potential therapeutic agent for toxoplasmosis. nih.gov

Table 1: Research Findings on the Antiparasitic Effects of this compound against Toxoplasma gondii

| Finding | Experimental Model | Mechanism of Action | Key Molecules Involved | Reference |

|---|---|---|---|---|

| Significantly reduced the number of infected macrophages and inhibited parasite proliferation. | Murine Bone Marrow-Derived Macrophages (BMDMs) | Induction of SIRT1-mediated autophagy. | SIRT1, LC3-II | nih.gov, nih.gov |

Regulation of Apoptosis in Parasitic Larvae (Angiostrongylus cantonensis)

This compound has been investigated for its protective effects against cellular damage caused by excretory-secretory products (ESPs) from the larvae of Angiostrongylus cantonensis, the rat lungworm and a primary cause of human eosinophilic meningitis. nih.govnih.gov Research has shown that these parasitic ESPs can induce apoptosis in host cells, specifically in mouse astrocytes. nih.govnih.gov

Treatment with 4-HBA has been found to counteract this effect by inducing a protective phenotype that involves the regulation of apoptosis. nih.gov Studies have demonstrated that while A. cantonensis ESPs increase the expression of apoptosis-related molecules in astrocytes, the viability of these cells is elevated following treatment with 4-HBA. nih.gov This protective action is linked to the activation of the Sonic hedgehog (Shh) signaling pathway, which subsequently inhibits the expression of molecules involved in apoptosis. nih.govcgu.edu.tw By mitigating ESP-induced apoptosis in astrocytes, 4-HBA shows potential as a therapeutic agent for managing the neurological damage associated with human angiostrongyliasis. nih.govnih.govnih.gov

Table 2: Research Findings on this compound's Role in Regulating Apoptosis in Response to Angiostrongylus cantonensis

| Finding | Experimental Model | Mechanism of Action | Key Molecules/Pathways Involved | Reference |

|---|---|---|---|---|

| Increased viability of astrocytes exposed to parasitic excretory-secretory products (ESPs). | Mouse Astrocytes | Inhibition of apoptosis-related molecule expression. | Apoptosis-related molecules | nih.gov |

| Induced a protective phenotype through the regulation of apoptosis. | Mouse Astrocytes | Activation of the Shh signaling pathway. | Shh signaling pathway | nih.gov, cgu.edu.tw |

Wound Healing and Tissue Regeneration

Promotion of Keratinocyte Cell Migration and Invasion

In the context of wound healing, this compound has been shown to significantly promote the migration and invasion of keratinocytes, which are critical processes for re-epithelialization, the phase where the wound is covered by new epidermal cells. nih.govelsevierpure.comresearchgate.net In vitro studies have demonstrated that 4-HBA strongly induces the movement of keratinocytes, a key cellular component of the epidermis responsible for restoring the skin's barrier function after injury. nih.govresearchgate.net This enhanced migratory capacity is essential for the timely closure of wounds. nih.govnih.gov

Increased Focal Adhesion Kinase (FAK) and Src Activity

The mechanism underlying 4-HBA's effect on keratinocyte migration involves the activation of the focal adhesion signaling pathway. nih.govelsevierpure.comresearchgate.net Specifically, research has identified that 4-HBA increases the activity of Focal Adhesion Kinase (FAK) and Src, a non-receptor tyrosine kinase. nih.govresearchgate.net FAK is a critical mediator in mechanotransduction and cell signaling, linking mechanical stress from the extracellular matrix to the cell's internal cytoskeleton and activating inflammatory and repair pathways. mdpi.com The activation of the FAK/Src signaling cascade is a known driver of cell migration and invasion. nih.govresearchgate.net By promoting this pathway, 4-HBA facilitates the cellular movements necessary for effective wound repair. nih.govelsevierpure.comresearchgate.net

Synergistic Effects with Platelet-Derived Growth Factor

The therapeutic potential of this compound in wound healing is further highlighted by its synergistic interaction with Platelet-Derived Growth Factor (PDGF). nih.gov PDGF is a potent signaling molecule known to play a significant role in the initiation of wound repair. semanticscholar.org Studies have shown that a combination treatment of 4-HBA and the PDGF subunit B homodimer (PDGF-BB) results in synergistic effects, leading to more robust promotion of wound healing than either agent alone. nih.govresearchgate.net In vivo experiments revealed that the combined treatment completely closed wounds with re-epithelialization, indicating an additive or synergistic effect that accelerates the repair process. nih.gov This suggests that 4-HBA could be a valuable component of combination therapies for acute wound management. nih.govresearchgate.net

Table 3: Research Findings on the Wound Healing and Tissue Regeneration Activities of this compound

| Activity | Finding | Mechanism | Model | Reference |

|---|---|---|---|---|

| Keratinocyte Migration | Significantly promoted keratinocyte cell migration and invasion. | - | In vitro (Keratinocyte cell lines) | nih.gov, researchgate.net |

| FAK and Src Activity | Increased the activity of Focal Adhesion Kinase (FAK) and Src. | Activation of the FAK/Src signaling pathway. | In vitro (Keratinocyte cell lines) | nih.gov, elsevierpure.com, researchgate.net |

| Re-epithelialization | Promoted wound healing and enhanced re-epithelialization. | Acceleration of keratinocyte migration. | In vivo (Excision wound animal model) | nih.gov, nih.gov |

| Synergy with PDGF | Showed synergistic effects in promoting wound healing when combined with PDGF-BB. | Additive or synergistic acceleration of repair processes. | In vivo (Excision wound animal model) | nih.gov, researchgate.net, nih.gov |

Anticancer Potential and Related Mechanisms

This compound (4-HBA), a naturally occurring phenolic compound, has demonstrated notable potential as an anticancer agent through various mechanisms of action. Research into its biological activities has highlighted its ability to interfere with key processes involved in tumor growth and progression.

A critical aspect of cancer metastasis is the ability of tumor cells to migrate and proliferate. Studies have indicated that benzaldehyde and its derivatives, including this compound, can act as potential anticancer drugs by inhibiting these two fundamental processes. chemicalbook.comnih.gov This inhibitory action on cancer cell migration and proliferation is a key component of its antitumor profile. chemicalbook.com While some studies on non-cancerous cells have shown that 4-HBA can promote cell migration in the context of wound healing, its effect on cancer cells is predominantly inhibitory, highlighting a context-dependent activity. chemicalbook.comnih.gov Benzaldehyde has been shown to suppress epithelial-mesenchymal plasticity, a process crucial for metastasis, thereby overcoming treatment resistance in cancer. nih.govecancer.org

Sirtuin 1 (SIRT1) is a protein that plays a complex role in cellular processes, including autophagy, which can either promote cell survival or cell death in cancer. nih.govnih.gov The interplay between SIRT1 and autophagy is a significant area of cancer research, as targeting this pathway presents a potential therapeutic strategy. nih.govnih.gov However, based on available scientific literature, a direct mechanistic link between this compound and the specific induction of SIRT1-mediated autophagy in cancer cells has not been established. The broader role of SIRT1 in autophagy and cancer is well-documented, but specific studies detailing 4-HBA's action through this pathway are not currently available.

This compound has been identified and even patented as a novel anti-tumor drug, with reports suggesting it may not have significant side effects. chemicalbook.com It is considered capable of preventing carcinogenesis when administered in sufficient amounts. chemicalbook.com Early studies on benzaldehyde reported its ability to inhibit the transformation of mouse embryo cells and suppress metastasis in mice. nih.gov Research has also shown that benzaldehyde can inhibit the growth of cancer cells that are resistant to other treatments, such as radiation or osimertinib. nih.govecancer.org Its potential as an anti-tumor agent is further supported by studies on various types of inoperable carcinomas. nih.gov

The application of this compound has shown particular promise in the context of hematological malignancies. It is reported to be particularly useful in the treatment of lymphoma and leukemia. chemicalbook.com Clinical case reports have documented instances of complete remission in patients with malignant lymphoma following oral administration of this compound. chemicalbook.com This suggests a significant therapeutic potential for 4-HBA in these specific types of cancer. chemicalbook.com

Enzyme Inhibition Beyond GABA Shunt

Beyond its anticancer activities, this compound is also a recognized inhibitor of specific enzymes, which is relevant for applications in dermatology and cosmetology.

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. brieflands.com The overproduction of melanin can lead to hyperpigmentation disorders of the skin. nih.gov this compound and its derivatives have been investigated as tyrosinase inhibitors to prevent hyperpigmentation.

This compound itself has been shown to inhibit the diphenolase activity of mushroom tyrosinase. nih.gov The inhibitory concentration (IC50)—the concentration required to inhibit 50% of the enzyme's activity—has been reported for this compound, although values can vary based on assay conditions. nih.govnih.govacs.org The mechanism of inhibition is believed to be through direct interaction with the enzyme, leading to a reduction in melanin synthesis. acs.org This makes 4-HBA and its derivatives promising candidates for use in skin-whitening agents and for the treatment of disorders related to excessive pigmentation. mdpi.com

Table 1: Investigated Anticancer Activities of this compound

| Activity | Cancer Type/Model | Key Findings |

|---|---|---|